3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the aromatic ring in the presence of a base.
Final Coupling: The final step involves coupling the indole and pyridine derivatives through a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 4-[4-(Methylsulfonyl)phenyl]-3-[6-(1-pyrrolidinyl)pyridin-3-yl]furan-2(5H)-one
Uniqueness
3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its indole and pyridine rings, along with the methylsulfonyl group, provide a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-29(27,28)21-6-2-17(3-7-21)4-9-23(26)25-15-12-20-16-19(5-8-22(20)25)18-10-13-24-14-11-18/h2-3,5-8,10-11,13-14,16H,4,9,12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXOBSOGSLCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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